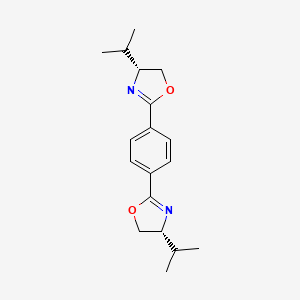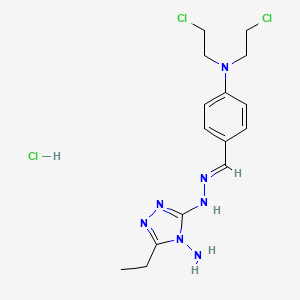
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-ethyl-4H-1,2,4-triazol-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, so let’s break it down. Its systematic name is 4-(Bis(2-chloroethyl)amino)benzaldehyde , and its chemical formula is C₁₁H₁₃Cl₂NO . The molecular weight is approximately 246.13 g/mol . Now, let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common route starts with 4-(Bis(2-chloroethyl)amino)benzaldehyde , which serves as a key intermediate
Alkylation: Bis(2-chloroethyl)amine reacts with benzaldehyde to form the intermediate.
Hydrazinolysis: The intermediate undergoes hydrazinolysis, replacing the aldehyde group with a hydrazine moiety.
Triazole Formation: The hydrazine-containing compound reacts with ethyl hydrazinecarboxylate to form the triazole ring.
Industrial Production:: Industrial-scale production typically involves optimized conditions to maximize yield and minimize impurities. Solvents, catalysts, and temperature control play crucial roles.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: Reduction of the nitro group (if present) or the imine group.
Substitution: Nucleophilic substitution reactions at the chloroethyl groups.
Condensation: Formation of hydrazones or Schiff bases.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄).
Substitution: Alkylating agents (e.g., alkyl halides) for chloroethyl substitution.
Condensation: React with hydrazine derivatives.
- Oxidation: Carboxylic acid derivative.
- Reduction: Amines.
- Substitution: Various alkylated products.
- Condensation: Hydrazones or Schiff bases.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a versatile building block for drug synthesis.
Biology: Studying cellular processes and drug interactions.
Medicine: Investigating potential anticancer properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound likely exerts its effects through interactions with cellular targets. Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds, this one stands out due to its unique combination of functional groups. Similar compounds include 4-(Bis [2-(acetyloxy)ethyl]amino)benzaldehyde and N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde .
Eigenschaften
CAS-Nummer |
27466-68-8 |
|---|---|
Molekularformel |
C15H22Cl3N7 |
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
3-N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H21Cl2N7.ClH/c1-2-14-20-22-15(24(14)18)21-19-11-12-3-5-13(6-4-12)23(9-7-16)10-8-17;/h3-6,11H,2,7-10,18H2,1H3,(H,21,22);1H/b19-11+; |
InChI-Schlüssel |
UZBXFWVBDZZVFT-YLFUTEQJSA-N |
Isomerische SMILES |
CCC1=NN=C(N1N)N/N=C/C2=CC=C(C=C2)N(CCCl)CCCl.Cl |
Kanonische SMILES |
CCC1=NN=C(N1N)NN=CC2=CC=C(C=C2)N(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


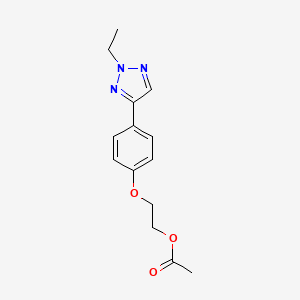
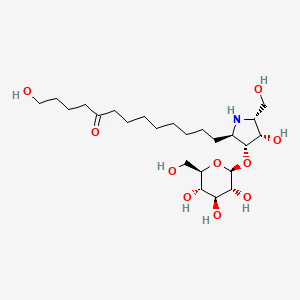

![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)
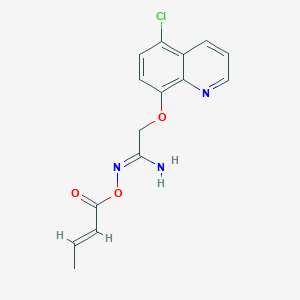
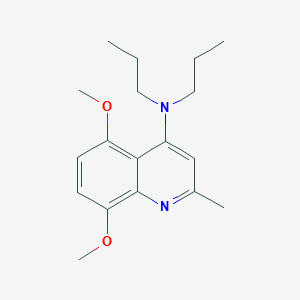
![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)
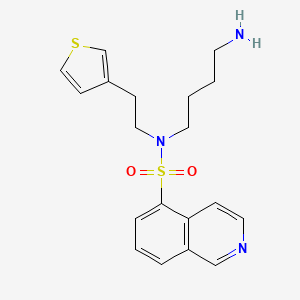

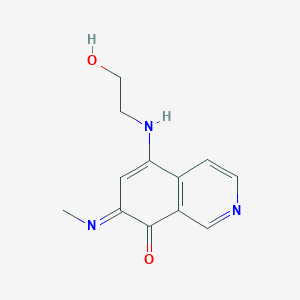
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
